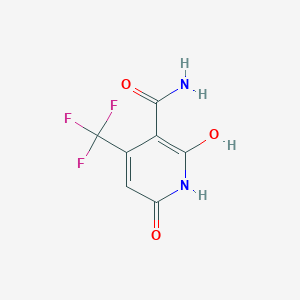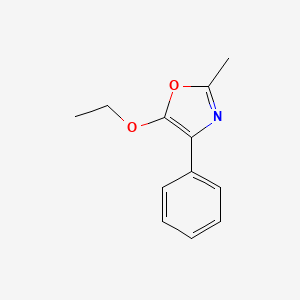
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis often begins with simple sugars or other carbohydrate derivatives.
Functional Group Transformations:
Stereoselective Reactions: Ensuring the correct stereochemistry at each carbon center is crucial, often achieved through chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Employing methods such as crystallization, chromatography, or distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, including as a precursor to drug molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Aminomethyl Compounds: Molecules containing the aminomethyl group but lacking the tetrahydrofuran ring.
Uniqueness
The unique combination of the tetrahydrofuran ring, aminomethyl group, and methoxy group, along with its specific stereochemistry, distinguishes (2R,3R,4R,5R)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol from other compounds.
Eigenschaften
Molekularformel |
C6H13NO4 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
ODOKPZPCULYXKR-JGWLITMVSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
Kanonische SMILES |
COC1C(C(C(O1)CN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)


![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)
